Cas no 13482-24-1 (4-Hydroxy Cyclohexanone-d4)
4-Hydroxy Cyclohexanone-d4 Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy Cyclohexanone-d4
- 3,3,5,5-tetradeuterio-4-hydroxycyclohexan-1-one
- 3,3,5,5-Tetradeuterio-4-hydroxy-cyclohexanon
- p-Hydroxy Cyclohexanone-d4
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- Inchi: 1S/C6H10O2/c7-5-1-2-6(8)4-3-5/h5,7H,1-4H2/i1D2,3D2
- InChI Key: BXBJZYXQHHPVGO-VEPVEJTGSA-N
- SMILES: OC1C([2H])([2H])CC(CC1([2H])[2H])=O
Computed Properties
- Exact Mass: 118.09300
Experimental Properties
- PSA: 37.30000
- LogP: 0.49040
4-Hydroxy Cyclohexanone-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H825172-5mg |
4-Hydroxy Cyclohexanone-d4 |
13482-24-1 | 5mg |
$196.00 | 2023-05-18 | ||
| TRC | H825172-50mg |
4-Hydroxy Cyclohexanone-d4 |
13482-24-1 | 50mg |
$1533.00 | 2023-05-18 |
4-Hydroxy Cyclohexanone-d4 Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 4-Hydroxy Cyclohexanone-d4
Introduction to 4-Hydroxy Cyclohexanone-d4 (CAS No. 13482-24-1)
4-Hydroxy Cyclohexanone-d4, with the chemical formula C₆H₈DO₃, is a deuterated derivative of 4-hydroxy cyclohexanone, a compound of significant interest in the field of organic chemistry and pharmaceutical research. This isotope-labeled compound, where deuterium (²H) substitutes for hydrogen atoms, finds extensive applications in analytical chemistry, metabolic studies, and drug development. The inclusion of deuterium enhances the compound's stability and sensitivity in nuclear magnetic resonance (NMR) spectroscopy, making it a valuable tool for structural elucidation and dynamic studies.
The chemical structure of 4-hydroxy cyclohexanone-d4 consists of a cyclohexane ring substituted with a hydroxyl group (–OH) and a ketone group (–CO–). The deuterium labeling at specific positions (typically indicated by the suffix "-d4") ensures that the compound exhibits minimal interference from hydrogen signals in NMR experiments, thereby improving resolution and accuracy. This property is particularly crucial in complex molecular systems where precise structural determination is required.
In recent years, advancements in mass spectrometry and NMR techniques have further highlighted the utility of isotope-labeled compounds like 4-hydroxy cyclohexanone-d4. These techniques allow researchers to study the kinetics and mechanisms of biochemical pathways with high precision. For instance, deuterium labeling can be employed to trace metabolic fluxes in cells, providing insights into enzyme-catalyzed reactions and substrate specificity. Such studies are fundamental to understanding drug metabolism and designing more effective therapeutic agents.
The pharmaceutical industry has also leveraged 4-hydroxy cyclohexanone-d4 in the synthesis and characterization of novel drug candidates. Its stable isotope form serves as an internal standard in NMR spectroscopy, facilitating the comparison of chemical shifts between different compounds. Additionally, deuterated analogs are often used to improve the pharmacokinetic properties of drugs, such as increasing their metabolic stability or reducing off-target effects. This approach has been particularly successful in the development of antiviral and anticancer agents, where precise control over molecular structure is essential.
Recent research has demonstrated the role of 4-hydroxy cyclohexanone-d4 in studying enzyme inhibition and substrate-enzyme interactions. For example, deuterium-labeled compounds can be used to probe the active sites of enzymes by monitoring changes in NMR signals upon binding. This method provides detailed information about the binding affinity and orientation of substrates within the enzyme's active pocket. Such insights are critical for rational drug design, enabling chemists to develop inhibitors with higher selectivity and potency.
The synthesis of 4-hydroxy cyclohexanone-d4 involves careful selection of starting materials and reaction conditions to ensure high isotopic purity. Common synthetic routes include hydrogenation or oxidation processes where deuterium is introduced under controlled conditions. The use of deuterated solvents or reagents further enhances the incorporation efficiency of deuterium atoms into the target molecule. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions or biocatalytic approaches, have also been explored to optimize yield and purity.
In conclusion, 4-hydroxy cyclohexanone-d4 (CAS No. 13482-24-1) represents a significant advancement in analytical and pharmaceutical chemistry. Its unique properties make it an indispensable tool for structural elucidation, metabolic studies, and drug development. As research continues to uncover new applications for isotope-labeled compounds, 4-hydroxy cyclohexanone-d4 will undoubtedly remain at the forefront of scientific innovation.
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